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molecular formula C6H6NNaO3S B8455726 Sodium phenylsulfamate CAS No. 15790-84-8

Sodium phenylsulfamate

Cat. No. B8455726
M. Wt: 195.17 g/mol
InChI Key: IVQGURYVWLIERQ-UHFFFAOYSA-M
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Patent
US08324203B2

Procedure details

Phenyl sulfamic acid sodium salt (1.0 g), prepared by the method of Audrieth L. F et al, J. Org. Chem. 1944, 9, 89-101, and PCl5, 1.16 g were combined in the absence of solvent. After the exotherm subsided the contents were heated for a further 16 h at 70° C. Benzotrifluoride (5 mL) was added and the contents heated for a further 2 h, cooled, filtered and concentrated to give 182 mg of phenylsulfamoyl chloride. Compound 5 (Y═H) as its hydrochloride salt (20 mg, 0.085 mmol) was dissolved in 1 mL of dry CH2Cl2, and phenylsulfamoyl chloride (34 mg) in 0.5 mL of CH2Cl2 was added in portions followed by triethylamine (50 μL, 36 mg) in 0.5 mL of CH2Cl2. After stirring at ambient temperature for 16 h the reaction was quenched with saturated NaHCO3, separated, washed with water and brine, dried and purified by flash column chromatography (2% EtOAc in CH2Cl2) to give 20 mg of the title compound. LC-MS RT=3.56 min. (M−H)− 395.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[C:2]1([NH:8][S:9](=[O:12])(=O)[O-:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:14].C1(C(F)(F)F)C=CC=CC=1>>[C:2]1([NH:8][S:9]([Cl:14])(=[O:12])=[O:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[Na+].C1(=CC=CC=C1)NS([O-])(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the contents heated for a further 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 182 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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